molecular formula C16H20ClN B042209 (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride CAS No. 82398-30-9

(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

Cat. No.: B042209
CAS No.: 82398-30-9
M. Wt: 261.79 g/mol
InChI Key: ZBQCLJZOKDRAOW-DTPOWOMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral amine compound known for its applications in asymmetric synthesis and chiral resolution. This compound is particularly valued for its ability to act as a chiral auxiliary or ligand in various chemical reactions, making it a crucial component in the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride typically involves the reaction of ®-(+)-alpha-methylbenzylamine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: ®-(+)-alpha-methylbenzylamine.

    Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.

    Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of ®-(+)-alpha-methylbenzylamine are reacted with hydrochloric acid in industrial reactors.

    Continuous Processing: The reaction mixture is continuously processed to ensure consistent quality and yield.

    Purification and Packaging: The final product is purified and packaged under controlled conditions to maintain its stability and purity.

Chemical Reactions Analysis

Types of Reactions

(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Imines or other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and chiral recognition processes.

    Medicine: It plays a role in the synthesis of chiral drugs and pharmaceuticals.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride involves its ability to act as a chiral ligand or auxiliary. It interacts with various molecular targets, facilitating the formation of chiral products through asymmetric induction. The specific pathways and molecular targets depend on the particular reaction and application.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride: The enantiomer of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride.

    ®-(+)-alpha-Methylbenzylamine: A related chiral amine used in similar applications.

    (S)-(-)-alpha-Methylbenzylamine: The enantiomer of ®-(+)-alpha-Methylbenzylamine.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and chiral resolution. Its ability to form highly enantiomerically pure products makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQCLJZOKDRAOW-DTPOWOMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82398-30-9
Record name (+)-Bis[(R)-1-phenylethyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
Reactant of Route 2
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
Reactant of Route 3
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
Reactant of Route 4
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
Reactant of Route 5
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
Reactant of Route 6
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.